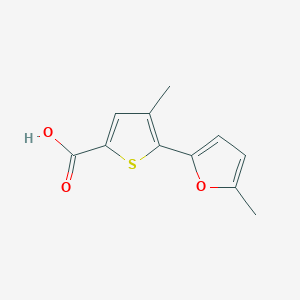

4-Methyl-5-(5-methylfuran-2-yl)thiophene-2-carboxylic acid

CAS No.: 832740-66-6

Cat. No.: VC8361197

Molecular Formula: C11H10O3S

Molecular Weight: 222.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 832740-66-6 |

|---|---|

| Molecular Formula | C11H10O3S |

| Molecular Weight | 222.26 g/mol |

| IUPAC Name | 4-methyl-5-(5-methylfuran-2-yl)thiophene-2-carboxylic acid |

| Standard InChI | InChI=1S/C11H10O3S/c1-6-5-9(11(12)13)15-10(6)8-4-3-7(2)14-8/h3-5H,1-2H3,(H,12,13) |

| Standard InChI Key | ZQZASOZGACCPDV-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(O1)C2=C(C=C(S2)C(=O)O)C |

| Canonical SMILES | CC1=CC=C(O1)C2=C(C=C(S2)C(=O)O)C |

Introduction

Chemical Identity and Structural Features

4-Methyl-5-(5-methylfuran-2-yl)thiophene-2-carboxylic acid belongs to the class of thiophene-carboxylic acids, characterized by a thiophene ring substituted with a carboxylic acid group at position 2 and a 5-methylfuran-2-yl moiety at position 5. The compound’s IUPAC name reflects its substitution pattern: a methyl group at position 4 of the thiophene ring and a 5-methylfuran-2-yl group at position 5 .

Key Structural Attributes:

-

Thiophene Core: A five-membered aromatic ring containing sulfur, contributing to electron-rich properties.

-

Furan Substituent: A 5-methyl-substituted furan ring fused to the thiophene core, enhancing steric and electronic complexity.

-

Carboxylic Acid Group: Positioned at the 2nd carbon of the thiophene ring, enabling hydrogen bonding and salt formation .

The compound’s stereochemistry is achiral, as confirmed by its InChI key (ZQZASOZGACCPDV-UHFFFAOYSA-N) .

Physicochemical Properties

Data from multiple sources reveal consistent physicochemical profiles (Table 1).

Table 1: Physicochemical Properties of 4-Methyl-5-(5-methylfuran-2-yl)thiophene-2-carboxylic Acid

The compound’s hydrophobicity (logP = 3.0993) suggests moderate lipid solubility, while its polar surface area (37.486 Ų) indicates potential for intermolecular interactions . The negative logD (-0.5396) at physiological pH implies ionization dominance, impacting bioavailability .

Applications and Research Frontiers

Materials Science

Conjugated thiophene-furan systems are explored in organic electronics for their optoelectronic properties. The carboxylic acid group enables functionalization into polymers or metal-organic frameworks (MOFs), though direct applications require further study .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume